molecular formula C8H7BrClNO B12279611 2-(4-Bromo-2-chlorophenyl)acetamide

2-(4-Bromo-2-chlorophenyl)acetamide

Cat. No.: B12279611
M. Wt: 248.50 g/mol
InChI Key: FNSPQAMSQKRANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)acetamide typically involves the reaction of 4-bromo-2-chloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-chlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)acetamide

InChI

InChI=1S/C8H7BrClNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12)

InChI Key

FNSPQAMSQKRANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.